7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine
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Overview
Description
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining furan, thiophene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with thiophene derivatives in the presence of a base, followed by cyclization to form the fused ring system . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper salts
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Di(furan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 4,7-Di(furan-2-yl)-[1,2,5]selenadiazolo[3,4-c]pyridine
Uniqueness
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific fused ring system, which imparts distinct electronic and structural properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-(furan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C11H11NOS/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2 |
InChI Key |
LLVZLYFNYFUTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C3=CC=CO3 |
Origin of Product |
United States |
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